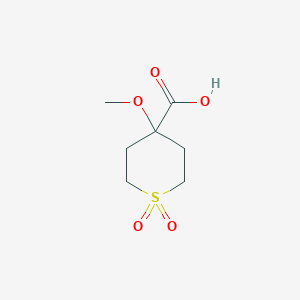
4-Methoxy-1,1-dioxo-1lambda6-thiane-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methoxy-1,1-dioxo-1lambda6-thiane-4-carboxylic acid is a sulfur-containing heterocyclic compound. It is characterized by the presence of a thiane ring, which is a six-membered ring containing one sulfur atom. The compound also features a methoxy group and a carboxylic acid group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-1,1-dioxo-1lambda6-thiane-4-carboxylic acid typically involves the reaction of appropriate thiane derivatives with methoxy and carboxylic acid functional groups. One common method includes the oxidation of thiane derivatives using oxidizing agents such as hydrogen peroxide or peracids under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation processes using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-1,1-dioxo-1lambda6-thiane-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thiane ring can be further oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to form thiane derivatives with lower oxidation states.
Substitution: The methoxy and carboxylic acid groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, peracids.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, alcohols, thiols.
Major Products Formed
Sulfone Derivatives: Formed through oxidation.
Thiane Derivatives: Formed through reduction.
Substituted Thiane Compounds: Formed through nucleophilic substitution.
Scientific Research Applications
4-Methoxy-1,1-dioxo-1lambda6-thiane-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Methoxy-1,1-dioxo-1lambda6-thiane-4-carboxylic acid involves its interaction with various molecular targets and pathways. The compound’s sulfur atom can form covalent bonds with biological molecules, leading to alterations in their function. Additionally, the methoxy and carboxylic acid groups can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
- 1,1-Dioxo-hexahydro-1lambda6-thiopyran-4-carboxylic acid
- 3-Methyl-1,1-dioxo-1lambda6-thietane-3-carboxylic acid
- 2-(1,1-Dioxo-1lambda6-thiomorpholin-4-yl)pyridine-4-carboxylic acid
Uniqueness
4-Methoxy-1,1-dioxo-1lambda6-thiane-4-carboxylic acid is unique due to the presence of both methoxy and carboxylic acid groups on the thiane ring. This combination of functional groups provides the compound with distinct chemical reactivity and potential biological activities, setting it apart from other similar sulfur-containing heterocycles .
Properties
Molecular Formula |
C7H12O5S |
|---|---|
Molecular Weight |
208.23 g/mol |
IUPAC Name |
4-methoxy-1,1-dioxothiane-4-carboxylic acid |
InChI |
InChI=1S/C7H12O5S/c1-12-7(6(8)9)2-4-13(10,11)5-3-7/h2-5H2,1H3,(H,8,9) |
InChI Key |
VZWXCLFIEYSJEL-UHFFFAOYSA-N |
Canonical SMILES |
COC1(CCS(=O)(=O)CC1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


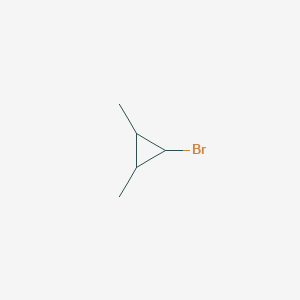
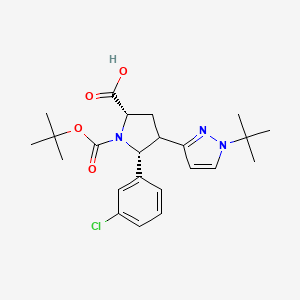
![rac-(1R,2S)-2-[(1-methyl-1H-pyrazol-4-yl)oxy]cyclopentan-1-amine dihydrochloride, cis](/img/structure/B12310134.png)
![8-Bromo-19-ethyl-19-hydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione](/img/structure/B12310137.png)
![2-(4-Hydroxy-3-methoxyphenyl)-4-[(4-hydroxy-3-methoxyphenyl)methyl]-3-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B12310139.png)
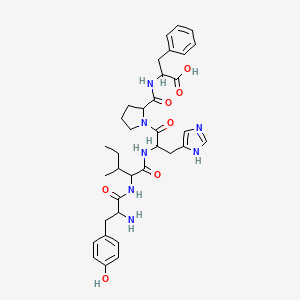
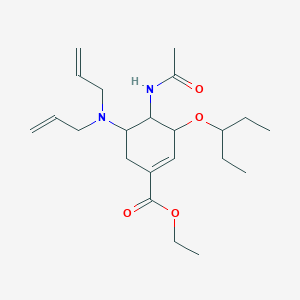
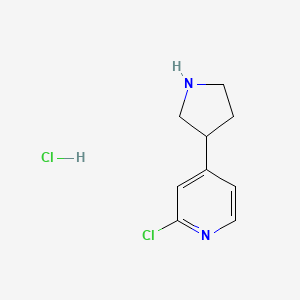


![17-Methoxy-21-methyl-1,11,18-triazahexacyclo[11.8.0.02,16.04,12.05,10.015,20]henicosa-4(12),5,7,9,18-pentaene](/img/structure/B12310184.png)
![Methyl 3-acetyloxy-15,16-dihydroxy-9,13-dimethyl-4,11-dioxo-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-ene-17-carboxylate](/img/structure/B12310186.png)
![tert-butyl (E)-7-[4-(4-fluorophenyl)-2-[(2-hydroxy-2-methylpropyl)sulfonyl-methylamino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoate](/img/structure/B12310190.png)
![1,3-Dimethyl-1-{3-methyl-[1,2]oxazolo[5,4-b]pyridine-5-carbonyl}urea](/img/structure/B12310196.png)
